![molecular formula C22H26ClFN4O4S2 B6507102 4-(dimethylsulfamoyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride CAS No. 1216474-74-6](/img/structure/B6507102.png)
4-(dimethylsulfamoyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(dimethylsulfamoyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride is a useful research compound. Its molecular formula is C22H26ClFN4O4S2 and its molecular weight is 529.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 528.1068035 g/mol and the complexity rating of the compound is 767. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride is a synthetic organic molecule with significant potential in medicinal chemistry. Its structure incorporates a benzothiazole moiety, which is recognized for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a detailed overview of the biological activity associated with this compound, highlighting relevant research findings, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C22H26ClFN4O4S2
- Molecular Weight : 529.1 g/mol
- CAS Number : 1216474-74-6
Target Enzymes and Pathways
The benzothiazole derivatives, including the compound , are known to interact with various biological targets. Notably, they have been reported to inhibit several key enzymes and receptors:
Enzyme/Receptor | Function |
---|---|
Dihydroorotase | Involved in pyrimidine biosynthesis |
DNA gyrase | Essential for DNA replication |
Uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) | Key enzyme in bacterial cell wall synthesis |
Peptide deformylase | Involved in protein synthesis |
Aldose reductase | Plays a role in glucose metabolism |
Dihydrofolate reductase | Critical for DNA synthesis |
Enoyl acyl carrier protein reductase | Important in fatty acid biosynthesis |
Dialkylglycine decarboxylase | Involved in amino acid metabolism |
Dehydrosqualene synthase | Key enzyme in sterol biosynthesis |
Dihydropteroate synthase | Involved in folate synthesis |
These interactions can disrupt critical biochemical pathways, leading to potential therapeutic effects against various diseases.
Anticancer Potential
Research has indicated that benzothiazole derivatives exhibit notable anticancer properties. For instance, studies have shown that compounds similar to This compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis.
In vitro studies have demonstrated that these compounds can induce apoptosis (programmed cell death) in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways, enhancing the expression of pro-apoptotic proteins while reducing anti-apoptotic factors.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Benzothiazole derivatives are frequently associated with antibacterial and antifungal activities. For example:
- In vitro studies have reported effective inhibition against Gram-positive and Gram-negative bacteria.
- The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Case Studies and Research Findings
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
- Mechanistic Insights :
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-(dimethylsulfamoyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide exhibit significant anticancer properties. The benzothiazole derivatives are known to inhibit specific enzymes and pathways involved in cancer progression. For instance, studies have shown that these compounds can target receptors associated with tumor growth, leading to potential therapeutic applications in oncology.
Antimicrobial Properties
The compound's structural features suggest possible antimicrobial activity. Benzothiazole derivatives have been reported to possess antibacterial and antifungal properties, making this compound a candidate for developing new antimicrobial agents.
Electrolyte Development for Lithium Batteries
Recent advancements have explored the use of this compound in the development of a novel electrolyte for lithium-metal batteries. The full fluorosulfonyl (FFS) electrolyte derived from this compound has demonstrated excellent initial coulombic efficiency and reversibility in lithium-metal anodes, indicating its potential application in energy storage technologies.
Enzyme Inhibition Studies
The compound has been utilized in research focusing on enzyme inhibition, particularly targeting acetylcholinesterase (AChE). This enzyme plays a crucial role in neurotransmission, and inhibitors derived from similar structures have been investigated for treating neurodegenerative diseases like Alzheimer's.
Summary of Experimental Findings
Application Area | Methodology/Procedure | Key Findings/Outcomes |
---|---|---|
Anticancer Activity | In vitro assays on cancer cell lines | Significant inhibition of cell proliferation observed |
Antimicrobial Activity | Testing against various bacterial strains | Effective against multiple strains with low MIC values |
Electrolyte Development | Synthesis of FFS electrolyte from the compound | High initial coulombic efficiency (up to 99% after 10 cycles) |
Enzyme Inhibition | Assays measuring AChE activity | Potential development of new AChE inhibitors |
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O4S2.ClH/c1-25(2)33(29,30)18-6-3-16(4-7-18)21(28)27(10-9-26-11-13-31-14-12-26)22-24-19-8-5-17(23)15-20(19)32-22;/h3-8,15H,9-14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDCSGPLJCPLKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClFN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.